Cas no 95124-68-8 (4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid)

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid structure
95124-68-8 structure
Product Name:4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
CAS No:95124-68-8
Molecular Formula:C10H8N2O3
Molecular Weight:204.18212223053
MDL:MFCD06797475
CID:91102
PubChem ID:7127808

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Properties

Names and Identifiers

    • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
    • Benzoic acid, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-
    • 4-(5-methyl-[1,2,4]oxadiazol-3-yl)-benzoic acid
    • AMBZ0329
    • DTKAUYQBZSOHRJ-UHFFFAOYSA-N
    • STR07800
    • SBB093273
    • TRA0127817
    • AM85987
    • SY005723
    • EN002405
    • ST2405401
    • AB1000558
    • AB0027836
    • W9725
    • ST50407749
    • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (ACI)
    • 4-(5-Methyl-[1,2,4]oxadiazol-3-yl)benzoic acid
    • 4-(5-Methyl-124-oxadiazol-3-yl)benzoic acid
    • EN300-71741
    • 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
    • CS-W015415
    • AC-7322
    • AKOS009463141
    • MFCD06797475
    • BCP32334
    • SCHEMBL326978
    • DTXSID30427807
    • J-513598
    • 95124-68-8
    • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoicAcid
    • ALBB-032156
    • Z803310260
    • PS-8137
    • 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, AldrichCPR
    • MDL: MFCD06797475
    • InChIKey: DTKAUYQBZSOHRJ-UHFFFAOYSA-N
    • Inchi: 1S/C10H8N2O3/c1-6-11-9(12-15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14)
    • SMILES: O=C(C1C=CC(C2N=C(C)ON=2)=CC=1)O

Computed Properties

  • Exact Mass: 204.05300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 204.05349212g/mol
  • Heavy Atom Count: 15
  • Complexity: 239
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.9
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 76.2

Experimental Properties

  • LogP: 1.74320
  • PSA: 76.22000
  • Refractive Index: 1.583
  • Boiling Point: 405.1 ℃ at 760 mmHg
  • Melting Point: 259-262 ºC
  • Flash Point: 198.8℃
  • Solubility: Slightly soluble (1.2 g/l) (25 º C),
  • Color/Form: White powder
  • Solubility: Not determined
  • Density: 1.336±0.06 g/cm3 (20 ºC 760 Torr),

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Security Information

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003KM2-1g
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
95124-68-8 >97%
1g
$37.00 2025-02-20
A2B Chem LLC
AB65882-250mg
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
95124-68-8 97%
250mg
$75.00
Aaron
AR003KUE-250mg
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
95124-68-8 97%
250mg
$24.00 2025-01-22
abcr
AB224641-250mg
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, 95%; .
95124-68-8 95%
250mg
€121.70
Alichem
A019097264-1g
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
95124-68-8 95%
1g
$194.02 2023-08-31
Ambeed
A767011-250mg
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
95124-68-8 97%
250mg
$32.0 2025-02-25
Apollo Scientific
OR1402-250mg
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
95124-68-8 97%
250mg
£49.00 2023-09-01
Chemenu
CM160015-5g
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
95124-68-8 95%
5g
$294 2021-08-05
Crysdot LLC
CD11005230-5g
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
95124-68-8 95%
5g
$314
Enamine
EN300-71741-0.05g
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
95124-68-8 95.0%
0.05g
$19.0 2025-02-20

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Sodium bromide Solvents: Acetic acid ;  11 h, 95 °C
Reference
Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring
Krasouskaya, G. G.; Danilova, A. S.; Baikov, S. V.; Kolobov, A. V.; Kofanov, E. R., Russian Chemical Bulletin, 2015, 64(1), 142-145

Synthetic Circuit 2

Reaction Conditions
1.1 rt → 120 °C; 4 h, 120 °C; cooled
1.2 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Sodium bromide Solvents: Acetic acid ;  11 h, 95 °C
Reference
One-pot synthesis of (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids
Baikov, Sergei V.; Krasovskaya, Galina G.; Kolobov, Aleksei V.; Kofanov, Evgenii R., Mendeleev Communications, 2015, 25(2), 138-139

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydroxylamine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  2 h, reflux
1.2 0.5 h, reflux
Reference
Synthesis, Antifungal Activity, DFT Study and Molecular Dynamics Simulation of Novel 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide Derivatives
Yang, Zihui ; Liu, Qingsong; Sun, Yue; Sun, Xuebao; Chen, Linlin; et al, Chemistry & Biodiversity, 2021, 18(12),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid
Reference
Orally active GPIIb/IIIa antagonists: synthesis and biological activities of masked amidines as prodrugs of 2-[(3S)-4-[(2S)-2-(4-amidinobenzoylamino)-3-(4-methoxyphenyl) propanoyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl]acetic acid
Kitamura, Shuji; Fukushi, Hideto; Miyawaki, Toshio; Kawamura, Masaki; Terashita, Zen-Ichi; et al, Chemical & Pharmaceutical Bulletin, 2001, 49(3), 268-277

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetic acid
Reference
Direct synthesis of 5-methyl-3-aryl-1,2,4-oxadiazoles from aryl aldehydes, nitroethane, and ammonium acetate
Young, Thomas E.; Beidler, William Thomas, Journal of Organic Chemistry, 1985, 50(8), 1182-6

Synthetic Circuit 6

Reaction Conditions
Reference
Preparation of 4-heterocyclylbutanamide derivatives as modulators of alpha 7 nicotinic acetylcholine receptors
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
Benzamide derivatives and cell adhesion inhibitors containing them
, Japan, , ,

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Raw materials

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Preparation Products

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95124-68-8)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95124-68-8)4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
A859197
Purity:99%
Quantity:5g
Price($):182.0